Benzyl (6-hydroxyhexyl)carbamate

Catalog No.
S781689
CAS No.
17996-12-2
M.F
C14H21NO3
M. Wt
251.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl (6-hydroxyhexyl)carbamate

CAS Number

17996-12-2

Product Name

Benzyl (6-hydroxyhexyl)carbamate

IUPAC Name

benzyl N-(6-hydroxyhexyl)carbamate

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

InChI

InChI=1S/C14H21NO3/c16-11-7-2-1-6-10-15-14(17)18-12-13-8-4-3-5-9-13/h3-5,8-9,16H,1-2,6-7,10-12H2,(H,15,17)

InChI Key

JMOQYRXPJQMWRQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC(=O)NCCCCCCO

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCCCO

Benzyl (6-hydroxyhexyl)carbamate is a synthetic organic compound characterized by its molecular formula C14H21NO3C_{14}H_{21}NO_3 and a molecular weight of 251.32 g/mol. It appears as a white to off-white solid at room temperature and features a structure that includes a benzyl group, a hydroxyl group, and a carbamate moiety, making it versatile in various chemical applications . The compound is notable for its potential use in organic synthesis, particularly as an intermediate in the formation of other chemical entities.

  • Nucleophilic Substitution Reactions: The compound can undergo nucleophilic substitution where the hydroxyl group can be replaced by various nucleophiles such as amines or thiols. This reaction typically occurs under basic conditions, utilizing bases like sodium hydroxide or potassium carbonate .
  • Hydrolysis: Under acidic or basic conditions, benzyl (6-hydroxyhexyl)carbamate can be hydrolyzed to yield benzyl carbamate and 6-hydroxyhexanol, demonstrating its reactivity in aqueous environments.
  • α-Carboxylation Reactions: This compound serves as a key intermediate in metal-free α-carboxylation reactions of primary alcohols, allowing for the conversion of alcohols into α-hydroxy esters .

While specific biological activity data on benzyl (6-hydroxyhexyl)carbamate is limited, its structural features suggest potential functionalities such as hydrogen bonding due to the presence of hydroxyl and carbamate groups. This could imply interactions with biological molecules, making it a candidate for further investigation in drug delivery systems and biomolecular modifications.

The synthesis of benzyl (6-hydroxyhexyl)carbamate typically involves the reaction of benzyl chloroformate with 6-amino-1-hexanol. The general procedure includes:

  • Dissolving 6-amino-1-hexanol and sodium carbonate in a solvent mixture (THF/H2O).
  • Adding benzyl chloroformate to the cooled solution.
  • Allowing the reaction to proceed at room temperature for an extended period.
  • Extracting the product using organic solvents and purifying it through techniques such as flash chromatography .

This method yields benzyl (6-hydroxyhexyl)carbamate with high efficiency, often achieving yields around 95% .

Benzyl (6-hydroxyhexyl)carbamate has several applications across different fields:

  • Organic Synthesis: It is utilized as a protecting group for amines during peptide synthesis, allowing for selective modification of amino acid residues without affecting the protected amine.
  • Chemical Intermediates: The compound serves as an intermediate in the synthesis of specialty chemicals and pharmaceuticals, contributing to the development of new drug formulations .
  • Research

Benzyl (6-hydroxyhexyl)carbamate shares structural similarities with several other carbamate compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Aspects
Benzyl carbamateLacks hydroxyl groupLess reactive; primarily used as a protecting group
Benzyl (5-hydroxypentyl)carbamateSimilar carbamate structureDifferent alkane chain length
Benzyl (cis-4-aminocyclohexyl)carbamateContains cyclohexane ringCyclization affects reactivity
Benzyl (trans-4-hydroxycyclohexyl)carbamateAlso contains cyclohexane ringDifferent stereochemistry influences properties
Benzyl (3-amino-propyl)carbamateShorter alkane chainLacks hydroxyl functionality

Uniqueness: Benzyl (6-hydroxyhexyl)carbamate stands out due to its combination of both the hydroxyl and carbamate functionalities along with a longer aliphatic chain. This unique structure enhances its reactivity and versatility in organic synthesis compared to simpler derivatives like benzyl carbamate or other cyclic analogs .

XLogP3

2.2

Wikipedia

Benzyl (6-hydroxyhexyl)carbamate

Dates

Modify: 2023-08-15

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